molecular formula C8H9NO B13555849 2-(4-Methylpyridin-3-yl)acetaldehyde

2-(4-Methylpyridin-3-yl)acetaldehyde

Cat. No.: B13555849
M. Wt: 135.16 g/mol
InChI Key: HRGIXSVKBYVOFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methylpyridin-3-yl)acetaldehyde ( 1543223-95-5) is a pyridine-containing building block of interest in medicinal chemistry and drug discovery. With the molecular formula C8H9NO and a molecular weight of 135.16 g/mol, this compound features a reactive aldehyde group that makes it a versatile synthon for the synthesis of more complex molecules . Pyridine-based aldehydes are key intermediates in constructing potential pharmacologically active compounds. For instance, structurally similar pyridinyl acetamide derivatives have been investigated as non-covalent inhibitors for viral proteases, such as SARS-CoV 3CLpro, highlighting the value of this chemical scaffold in developing antiviral agents . The reactive aldehyde group allows for further chemical modifications through condensation or nucleophilic addition reactions, enabling researchers to create diverse compound libraries for bioactivity screening. As a specialty chemical, this compound requires proper handling and storage, often recommended in an inert atmosphere and at low temperatures to maintain stability . This product is intended for research purposes as a chemical reference standard or synthetic intermediate in laboratory settings. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9NO

Molecular Weight

135.16 g/mol

IUPAC Name

2-(4-methylpyridin-3-yl)acetaldehyde

InChI

InChI=1S/C8H9NO/c1-7-2-4-9-6-8(7)3-5-10/h2,4-6H,3H2,1H3

InChI Key

HRGIXSVKBYVOFH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)CC=O

Origin of Product

United States

Synthetic Methodologies and Optimized Reaction Pathways for 2 4 Methylpyridin 3 Yl Acetaldehyde

Precursor Synthesis Strategies for 4-Methylpyridin-3-yl Moieties

The efficient synthesis of the 4-methylpyridin-3-yl core is a critical first step in many of the synthetic routes to 2-(4-methylpyridin-3-yl)acetaldehyde. A variety of methods for the preparation of substituted pyridines have been developed, offering flexibility in terms of starting materials and tolerance of functional groups.

One powerful approach involves the use of heterocyclic aryne precursors. sigmaaldrich.com Specifically, silyltriflate precursors to "pyridynes" can be generated, which then undergo a range of trapping experiments to introduce substituents. sigmaaldrich.com For instance, a suitably substituted pyridyne precursor could be trapped with a nucleophile that can later be converted to the acetaldehyde (B116499) group. This method allows for the creation of diverse libraries of substituted pyridines from a common intermediate. sigmaaldrich.com

Cross-coupling reactions also represent a versatile strategy for the synthesis of substituted pyridines. These methods typically involve the coupling of a halogenated pyridine (B92270) with an organometallic reagent in the presence of a metal catalyst, such as palladium. The olefin cross-metathesis reaction is another modern technique that can provide α,β-unsaturated 1,5-dicarbonyl derivatives, which are effective precursors to pyridines with a wide array of substitution patterns. organic-chemistry.org

More traditional methods for pyridine synthesis often rely on condensation reactions. These can provide access to highly substituted pyridine derivatives, although controlling the regioselectivity for non-symmetrically substituted products can be a challenge. nih.gov

Method Description Advantages Reference
Heterocyclic Aryne PrecursorsGeneration of pyridyne intermediates from silyltriflates followed by nucleophilic trapping.Access to diverse libraries of substituted pyridines from a common precursor. sigmaaldrich.com
Cross-Coupling ReactionsMetal-catalyzed coupling of a halogenated pyridine with an organometallic reagent.High efficiency and functional group tolerance. organic-chemistry.org
Olefin Cross-MetathesisSynthesis of α,β-unsaturated 1,5-dicarbonyl precursors for pyridine ring formation.Provides a wide range of substitution patterns with good regiocontrol. organic-chemistry.org
Condensation ReactionsTraditional methods involving the condensation of amines with carbonyl compounds.Can provide highly substituted pyridines. nih.gov

Direct Synthesis Routes via Carbonyl Functionalization

Once the 4-methylpyridin-3-yl moiety is in hand, with a suitable functional group at the 3-position, the acetaldehyde side chain can be introduced through direct carbonyl functionalization.

A common and effective method for the synthesis of aldehydes is the oxidation of primary alcohols. youtube.comkhanacademy.org The corresponding precursor, 2-(4-methylpyridin-3-yl)ethanol, can be oxidized to this compound. A key challenge in this transformation is to prevent over-oxidation to the carboxylic acid. youtube.comkhanacademy.org To achieve this, mild oxidizing agents are typically employed.

Several reagents are well-suited for this selective oxidation. Pyridinium chlorochromate (PCC) is a classic reagent for this purpose. youtube.com The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride, is another effective method that operates under mild conditions. youtube.com Additionally, catalyst systems based on 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) can be used for the aerobic oxidation of primary alcohols to aldehydes with high selectivity. organic-chemistry.org

Oxidizing Agent/System Description Key Features Reference
Pyridinium Chlorochromate (PCC)A complex of chromium trioxide with pyridine and hydrochloric acid.Mild oxidizing agent that typically stops at the aldehyde stage. youtube.com
Swern OxidationUtilizes DMSO, oxalyl chloride, and a hindered base like triethylamine.Mild conditions, avoids heavy metals. youtube.com
TEMPO-based systemsCatalytic use of TEMPO with a stoichiometric co-oxidant (e.g., sodium hypochlorite).High selectivity for primary alcohols, can be used in aerobic oxidations. organic-chemistry.org
Choline Peroxydisulfate (ChPS)An environmentally benign task-specific ionic liquid.Enables selective oxidation under solvent-free, mild conditions without overoxidation. organic-chemistry.org

Alternatively, the aldehyde can be obtained through the reduction of a corresponding carboxylic acid derivative, such as an ester or an amide. This approach requires a reducing agent that can selectively reduce the carboxylic acid derivative to the aldehyde without further reduction to the alcohol.

One such method involves the use of Schwartz's reagent (Cp₂Zr(H)Cl) for the reduction of tertiary amides. This reaction is known for its high yields, good chemoselectivity, and short reaction times. organic-chemistry.org Another strategy is the palladium-catalyzed reduction of 2-pyridinyl esters using hydrosilanes, which is applicable to a variety of substrates. organic-chemistry.org Furthermore, the activation of secondary amides with triflic anhydride (B1165640) in the presence of 2-fluoropyridine (B1216828) allows for a mild reduction using triethylsilane. organic-chemistry.org

Reducing System Substrate Description Reference
Cp₂Zr(H)Cl (Schwartz's reagent)Tertiary amidesHighly efficient and chemoselective reduction to aldehydes. organic-chemistry.org
Pd(OAc)₂/Et₃SiH2-Pyridinyl estersPalladium-catalyzed reduction using a hydrosilane. organic-chemistry.org
Triflic anhydride/2-fluoropyridine/Et₃SiHSecondary amidesChemoselective activation followed by mild reduction. organic-chemistry.org
Ni catalyst/dimethyl dicarbonate/diphenylsilaneCarboxylic acidsDirect conversion of carboxylic acids to aldehydes with no over-reduction. organic-chemistry.org

Beyond standard oxidation and reduction protocols, several specialized reactions can be employed to generate the aldehyde functionality. For instance, the Strecker reaction, a well-known method for the synthesis of amino acids, involves the reaction of an aldehyde with cyanide and ammonia (B1221849). nih.gov While not a direct synthesis of the target compound, related chemistry could be adapted.

Chemoenzymatic approaches also offer a route to aldehydes. For example, L-threonine can be degraded into aminoacetone and acetaldehyde under certain reaction conditions, which can then be used as precursors in subsequent reactions to form more complex molecules. researchgate.net

Multistep Synthetic Sequences Involving Pyridine Ring Formation

In some synthetic strategies, the pyridine ring is constructed with the acetaldehyde side chain, or a precursor to it, already incorporated into one of the starting materials.

The Hantzsch pyridine synthesis is a classic and versatile method for the preparation of dihydropyridine (B1217469) derivatives, which can then be oxidized to the corresponding pyridines. chemtube3d.comorganic-chemistry.org This multi-component reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium (B1175870) acetate. organic-chemistry.orgwikipedia.org To synthesize a 4-methyl-3-substituted pyridine, one would need to select the appropriate starting materials. For instance, the aldehyde component would determine the substituent at the 4-position of the resulting pyridine.

The classical Hantzsch synthesis often suffers from drawbacks such as harsh reaction conditions and long reaction times. wikipedia.org However, numerous modifications have been developed to address these issues, including the use of microwave chemistry, aqueous micelles, and various catalysts to improve yields and reaction conditions. organic-chemistry.orgwikipedia.org

A related approach is the one-pot C-H alkenylation/electrocyclization/aromatization sequence, which provides access to highly substituted pyridines from α,β-unsaturated imines and alkynes. nih.gov This rhodium-catalyzed method is tolerant of a variety of functional groups and does not require activated precursors. nih.gov

Reaction Components Intermediate/Product Key Features Reference
Hantzsch Pyridine SynthesisAldehyde, 2 eq. β-ketoester, ammonia/ammonium acetateDihydropyridine, then oxidized to pyridineVersatile multi-component reaction for pyridine ring formation. chemtube3d.comorganic-chemistry.orgwikipedia.org
C-H Alkenylation/Electrocyclizationα,β-Unsaturated imine, alkyneDihydropyridine intermediate, then aromatized to pyridineRhodium-catalyzed, tolerant of various functional groups. nih.gov

Chichibabin-Type Reactions and Variants

While the classical Chichibabin reaction is primarily known for the amination of pyridine rings or the synthesis of the pyridine ring itself, its direct application for the synthesis of this compound is not established. The typical Chichibabin pyridine synthesis involves the condensation of aldehydes and ketones with ammonia to form the pyridine ring, which is not directly applicable to the formation of a pre-functionalized acetaldehyde side chain.

However, variants of reactions involving pyridine derivatives can be considered. A hypothetical pathway could involve a Chichibabin-like condensation of a suitable C2-synthon with a pre-formed 4-methylpyridine (B42270) derivative. For instance, the reaction of a protected acetaldehyde equivalent with a functionalized 4-methylpyridine could be explored. The challenge in such an approach lies in achieving regioselectivity and preventing polymerization or side reactions of the aldehyde functionality under the typically harsh conditions of Chichibabin-type reactions.

Another consideration is the modification of a pre-existing side chain on the 4-methylpyridine ring using principles related to the Chichibabin reaction. For example, if a suitable precursor containing a vinyl group at the 3-position were available, a variant of the reaction might be envisioned to introduce the acetaldehyde moiety, although this remains a speculative and less direct route.

Catalytic Approaches to this compound Synthesis

Modern catalytic methods offer more plausible and efficient routes to this compound. These approaches can be broadly categorized into transition metal-catalyzed coupling reactions and organocatalysis.

Transition metal catalysis provides a powerful toolkit for the formation of carbon-carbon bonds, which is essential for constructing the side chain of the target molecule. A likely synthetic strategy would involve the coupling of a 3-halo-4-methylpyridine with a suitable two-carbon building block.

One potential pathway is the Sonogashira coupling of 3-iodo-4-methylpyridine (B110743) with a protected acetylene, such as trimethylsilylacetylene, followed by hydration of the resulting alkyne to form an acetyl group. The subsequent α-functionalization and reduction would yield the desired acetaldehyde.

A more direct approach could involve a palladium-catalyzed coupling of 3-halo-4-methylpyridine with a vinyl ether, followed by acidic hydrolysis to unmask the aldehyde functionality. The choice of catalyst and ligands is crucial for achieving high yields and selectivity. Below is a table summarizing potential catalyst systems for such a transformation, based on analogous cross-coupling reactions.

Table 1: Potential Catalyst Systems for the Synthesis of this compound via Cross-Coupling

Catalyst PrecursorLigandBaseSolventPotential Yield (%)
Pd(OAc)₂P(o-tol)₃Et₃NDMF60-75
Pd₂(dba)₃XPhosCs₂CO₃Dioxane70-85
PdCl₂(PPh₃)₂-K₂CO₃Toluene/H₂O55-70

Another viable route is the carbonylation of 3-halomethyl-4-methylpyridine using a palladium catalyst in the presence of a reducing agent. This would introduce a formyl group, which could then be subjected to a one-carbon homologation to yield the acetaldehyde.

Organocatalysis has emerged as a powerful, metal-free alternative for various organic transformations, including the synthesis of aldehydes. A plausible organocatalytic route to this compound could involve the selective oxidation of the corresponding primary alcohol, 2-(4-methylpyridin-3-yl)ethanol.

Various organocatalysts, such as those based on TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) or other nitroxyl (B88944) radicals, can mediate the selective oxidation of primary alcohols to aldehydes under mild conditions, often using environmentally benign oxidants like molecular oxygen or bleach. This approach avoids the over-oxidation to the carboxylic acid, which can be a challenge with traditional metal-based oxidants.

Table 2: Comparison of Organocatalytic Systems for the Oxidation of Primary Alcohols to Aldehydes

OrganocatalystCo-oxidantSolventReaction Time (h)Typical Yield (%)
TEMPONaOClCH₂Cl₂/H₂O1-385-95
AZADOO₂Acetonitrile (B52724)12-2480-90
Bobbitt's SaltAirToluene6-1275-85

Furthermore, organocatalytic methods could be employed in the asymmetric synthesis of chiral derivatives of this compound, should enantiopurity be a requirement for specific applications.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is crucial for the development of sustainable synthetic routes. For the synthesis of this compound, several aspects of green chemistry can be incorporated.

Atom Economy: Synthetic pathways should be designed to maximize the incorporation of all materials used in the process into the final product. Catalytic methods, particularly those with high turnover numbers, are inherently more atom-economical than stoichiometric reactions.

Use of Safer Solvents: The choice of solvent has a significant impact on the environmental footprint of a synthesis. Whenever possible, hazardous solvents such as chlorinated hydrocarbons should be replaced with greener alternatives like water, ethanol, or supercritical CO₂. The use of solvent-free reaction conditions is an even more desirable goal.

Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever feasible to reduce energy consumption. Microwave-assisted synthesis can be a valuable tool for accelerating reactions and reducing energy usage compared to conventional heating methods.

Renewable Feedstocks: While the direct synthesis from renewable feedstocks may be challenging for this specific molecule, the principles of green chemistry encourage the exploration of bio-based starting materials for the synthesis of the pyridine core or the side chain.

By integrating these principles into the design of synthetic methodologies, the production of this compound can be made more environmentally friendly and economically viable.

Chemical Reactivity and Derivatization Strategies of 2 4 Methylpyridin 3 Yl Acetaldehyde

Electrophilic Reactivity of the Aldehyde Functional Group

The aldehyde functional group is characterized by a polarized carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. This inherent reactivity is the basis for a variety of transformations.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of aldehydes. masterorganicchemistry.comlibretexts.org A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org Subsequent protonation of the resulting alkoxide yields the addition product. The rate of this reaction is influenced by both steric and electronic factors. masterorganicchemistry.com

A wide array of nucleophiles can participate in this reaction with 2-(4-Methylpyridin-3-yl)acetaldehyde. For instance, organometallic reagents like Grignard reagents (R-MgX) and organolithium compounds (R-Li) are expected to add to the carbonyl group to form secondary alcohols. Similarly, cyanide ions (CN⁻) can add to form a cyanohydrin, a precursor to α-hydroxy acids and α-amino alcohols. libretexts.org The general mechanism for nucleophilic addition is depicted below:

General Mechanism of Nucleophilic Addition to an AldehydeFigure 1: General mechanism of nucleophilic addition to an aldehyde.

The stereochemical outcome of nucleophilic addition to this compound is an important consideration. Since the carbon adjacent to the aldehyde is a prochiral center, the addition of a nucleophile can lead to the formation of a new stereocenter. libretexts.org The stereoselectivity of such reactions can often be controlled by using chiral reagents or catalysts.

Condensation Reactions (e.g., Aldol (B89426), Knoevenagel)

Condensation reactions are a cornerstone of carbon-carbon bond formation in organic synthesis. The aldehyde functionality of this compound makes it a suitable substrate for such transformations.

The Aldol condensation involves the reaction of an enolate or enol with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, followed by dehydration to give a conjugated enone. While this compound itself does not have α-hydrogens on the aldehyde carbon and thus cannot form an enolate at that position, it can act as an electrophilic partner in a crossed aldol condensation with other enolizable aldehydes or ketones.

The Knoevenagel condensation is a modification of the aldol condensation where the nucleophile is a stabilized carbanion, typically derived from an active methylene (B1212753) compound. wikipedia.orgsigmaaldrich.com Compounds with acidic methylene groups, such as malonic acid, ethyl acetoacetate, or cyanoacetic acid, can be deprotonated by a weak base to form a nucleophile that adds to the aldehyde. wikipedia.org Subsequent dehydration yields a stable α,β-unsaturated product. The general scheme for a Knoevenagel condensation is as follows:

General Scheme of Knoevenagel CondensationFigure 2: General scheme of the Knoevenagel condensation.

This reaction is highly valuable for the synthesis of a variety of substituted alkenes. researchgate.netnih.gov

Oxidative and Reductive Transformations

The aldehyde group of this compound can be readily oxidized or reduced to yield other important functional groups.

Oxidation: Aldehydes are easily oxidized to carboxylic acids. libretexts.org A variety of oxidizing agents can be employed for this transformation, including potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like Tollens' reagent ([Ag(NH₃)₂]⁺) and Fehling's solution. The choice of oxidant is crucial to avoid unwanted side reactions, particularly with the pyridine (B92270) ring and the methyl group. For instance, a metal-free, chemoselective oxidation using 1-hydroxycyclohexyl phenyl ketone as the oxidant can convert primary alcohols and aldehydes to carboxylic acids with good functional group tolerance. organic-chemistry.org

Oxidizing AgentProduct
Potassium Permanganate (KMnO₄)2-(4-Methylpyridin-3-yl)acetic acid
Chromic Acid (H₂CrO₄)2-(4-Methylpyridin-3-yl)acetic acid
Tollens' Reagent ([Ag(NH₃)₂]⁺)2-(4-Methylpyridin-3-yl)acetate

Reduction: The aldehyde can be reduced to a primary alcohol, 2-(4-Methylpyridin-3-yl)ethanol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.com Catalytic hydrogenation over a metal catalyst such as palladium, platinum, or nickel can also be employed.

Reducing AgentProduct
Sodium Borohydride (NaBH₄)2-(4-Methylpyridin-3-yl)ethanol
Lithium Aluminum Hydride (LiAlH₄)2-(4-Methylpyridin-3-yl)ethanol
Catalytic Hydrogenation (H₂/Pd)2-(4-Methylpyridin-3-yl)ethanol

Reactivity Pertaining to the Pyridyl Nitrogen and Methyl Group

Beyond the aldehyde, the pyridine ring itself offers avenues for chemical modification, particularly at the nitrogen atom and the methyl substituent.

Coordination Chemistry and Lewis Basicity of the Pyridyl Nitrogen

The lone pair of electrons on the pyridyl nitrogen atom imparts Lewis basicity to the molecule. This allows this compound to act as a ligand in the formation of coordination complexes with various metal ions. The nitrogen atom can coordinate to a metal center, and the aldehyde group can also potentially participate in chelation, depending on the metal and the reaction conditions. The coordination chemistry of related pyridine derivatives, such as 2-amino-3-methylpyridine, with metals like Cu(II) and Ag(I) has been studied, demonstrating the ability of the pyridine nitrogen to act as an efficient nucleophilic center for coordination. mdpi.com The formation of such metal complexes can influence the reactivity of the other functional groups in the molecule.

Functionalization at the Methyl Group (e.g., Radical Reactions, Anion Chemistry)

The methyl group attached to the pyridine ring is not inert and can be a site for further functionalization.

Radical Reactions: The methyl group can undergo radical reactions, such as oxidation. For example, the aerobic oxidation of methylpyridines to pyridinecarboxylic acids can be achieved using radical catalysts like N-hydroxyphthalimide (NHPI) in the presence of cobalt or manganese salts. researchgate.net This suggests that the methyl group of this compound could be selectively oxidized to a carboxylic acid under appropriate conditions.

Anion Chemistry: The protons of the methyl group are weakly acidic and can be removed by a strong base to generate a carbanion. This nucleophilic species can then react with various electrophiles, allowing for the introduction of new substituents at the methyl position. While the acidity of the methyl group is not high, its deprotonation can be facilitated by the electron-withdrawing nature of the pyridine ring. This approach provides a powerful tool for the synthesis of more complex pyridine derivatives.

Derivatization Reactions for Analytical and Synthetic Applications

Derivatization of the aldehyde functional group is a cornerstone for both qualitative/quantitative analysis and for the synthesis of more complex molecules. These reactions transform the aldehyde into a new functional group with different physical and chemical properties.

The reaction of aldehydes with hydrazine (B178648) derivatives or hydroxylamine (B1172632) is a classic condensation reaction that results in the formation of hydrazones and oximes, respectively. These reactions proceed via nucleophilic addition to the carbonyl group, followed by the elimination of a water molecule to form a stable carbon-nitrogen double bond (C=N).

One of the most common derivatizing agents for aldehydes is 2,4-dinitrophenylhydrazine (B122626) (DNPH). rsc.org The reaction with this compound yields a highly colored, crystalline 2,4-dinitrophenylhydrazone derivative. This reaction is widely used for the detection and quantification of carbonyl compounds. researchgate.net The rate-limiting step is typically the acid-catalyzed dehydration of the intermediate carbinolamine. rsc.org The basic nitrogen atom of the pyridine ring in this compound may participate in intramolecular catalysis, potentially accelerating the reaction rate, a phenomenon observed in other aldehydes with neighboring basic groups. nih.govljmu.ac.uk

Similarly, reaction with hydroxylamine (NH₂OH) converts the aldehyde to an oxime. nih.govresearchgate.net Oximes are key intermediates in organic synthesis and can be reduced to primary amines or dehydrated to form nitriles. nih.gov The formation of oximes is also reversible and catalyzed by acid. researchgate.net

ReactantReagentProductProduct Class
This compound2,4-DinitrophenylhydrazineThis compound 2,4-dinitrophenylhydrazoneHydrazone
This compoundHydroxylamineThis compound oximeOxime

Aldehydes react reversibly with alcohols in the presence of an acid catalyst to form hemiacetals and subsequently acetals. A hemiacetal is formed when one equivalent of alcohol adds to the carbonyl group. nih.gov In the presence of excess alcohol and continued acid catalysis, the hemiacetal intermediate is converted to a stable acetal (B89532) through the elimination of water. nih.govresearchgate.net

This reaction is synthetically valuable as acetals are stable to bases and many nucleophiles, making them excellent protecting groups for the aldehyde functionality. pearson.comchemistrysteps.com For example, the aldehyde group of this compound can be protected as a cyclic acetal by reacting it with a diol, such as ethylene (B1197577) glycol. This protection allows chemical modifications to be performed on other parts of a molecule without affecting the aldehyde. The protecting group can later be removed by treatment with aqueous acid to regenerate the aldehyde. chemistrysteps.com The basicity of the pyridine ring has been shown to promote cyclic acetal formation in related pyridine aldehydes. nih.gov

ReactantReagent(s)IntermediateFinal ProductProduct Class
This compoundMethanol (1 eq.), H⁺ catalyst1-Methoxy-2-(4-methylpyridin-3-yl)ethan-1-ol-Hemiacetal
This compoundMethanol (excess), H⁺ catalyst1-Methoxy-2-(4-methylpyridin-3-yl)ethan-1-ol3-(2,2-Dimethoxyethyl)-4-methylpyridineAcetal
This compoundEthylene glycol, H⁺ catalyst-2-( (4-Methylpyridin-3-yl)methyl)-1,3-dioxolaneCyclic Acetal

The reaction of this compound with primary or secondary amines leads to the formation of imines (also known as Schiff bases) and enamines, respectively. These reactions are fundamental in organic synthesis for constructing new carbon-nitrogen and carbon-carbon bonds. nih.gov

Imine Formation : With a primary amine (R-NH₂), the aldehyde undergoes a condensation reaction, typically under acid catalysis with removal of water, to form an imine, which contains a C=N double bond. nih.gov Imines derived from pyridyl aldehydes are common ligands in coordination chemistry and intermediates in the synthesis of N-heterocycles. rsc.orgresearchgate.net

Enamine Formation : With a secondary amine (R₂NH), the initial carbinolamine intermediate cannot dehydrate to form a stable imine. Instead, a proton is lost from the α-carbon, leading to the formation of an enamine, which features a C=C double bond adjacent to the nitrogen atom. wikipedia.org

The imine-enamine tautomerism is an important concept where an imine with an α-hydrogen can exist in equilibrium with its enamine form. researchgate.netthieme.de Enamines are nucleophilic at the α-carbon and can react with a variety of electrophiles, making them valuable synthetic intermediates. wikipedia.org

ReactantReagent TypeReagent ExampleProduct Class
This compoundPrimary AmineAnilineImine
This compoundSecondary AminePyrrolidineEnamine

Strategies for Asymmetric Transformations

Creating chiral molecules from prochiral starting materials like this compound is a central goal of modern organic synthesis. Several strategies can be employed to achieve asymmetric transformations of its aldehyde group.

Asymmetric Nucleophilic Addition to the Carbonyl: The prochiral carbonyl carbon can be attacked by a nucleophile under the control of a chiral catalyst to produce an enantioenriched alcohol.

Asymmetric Aldol Reactions: The aldehyde can act as an electrophile in reactions with enolates or enol equivalents. The use of chiral organocatalysts, such as chiral primary amines (e.g., proline derivatives), can promote highly enantioselective direct aldol reactions. deakin.edu.aursc.org

Asymmetric Allylation and Alkylation: Chiral Lewis acids or organocatalysts can mediate the enantioselective addition of allylmetal reagents or organozinc reagents to the aldehyde. nih.gov The Soai reaction, a well-known example of asymmetric autocatalysis, often employs pyridyl aldehydes for the enantioselective addition of diorganozinc reagents. researchgate.net

Asymmetric Reduction of C=N Derivatives: A powerful and widely used strategy involves the conversion of the aldehyde into a prochiral imine or enamine, followed by asymmetric reduction to yield a chiral amine. acs.org

Asymmetric Hydrogenation: Imines formed from this compound can be reduced via catalytic hydrogenation using a chiral transition metal complex (e.g., with Rhodium, Iridium, or Ruthenium) and chiral phosphine (B1218219) ligands. This method is highly effective for synthesizing optically active amines, including those containing a pyridine moiety. acs.orgrsc.org

Asymmetric Transfer Hydrogenation (ATH): This method uses a hydrogen donor, such as formic acid or isopropanol, in place of H₂ gas. Chiral ruthenium or rhodium catalysts, often with N-sulfonated diamine ligands, are highly effective for the ATH of a wide range of imines, providing access to chiral amines with high enantioselectivity. researchgate.net

Use of Chiral Auxiliaries: The aldehyde can be reacted with a chiral auxiliary to form a covalent intermediate, such as a chiral imine or acetal. The auxiliary then directs the stereochemical outcome of a subsequent reaction (e.g., nucleophilic addition or reduction). Finally, the auxiliary is cleaved to release the enantioenriched product. This is a robust and classical method for controlling stereochemistry.

These strategies provide a versatile toolkit for transforming the prochiral this compound into a wide array of valuable, enantioenriched building blocks for pharmaceutical and materials science applications.

Role As a Synthetic Intermediate and Building Block in Complex Molecular Architectures

Precursor for Advanced Heterocyclic Systems

The inherent reactivity of the aldehyde functional group, combined with the electronic properties of the 4-methylpyridine (B42270) nucleus, makes 2-(4-Methylpyridin-3-yl)acetaldehyde an adept building block for the synthesis of various nitrogen-containing heterocycles. Its utility is particularly notable in reactions that construct new ring systems appended to the existing pyridine (B92270) core.

The closely related analog, 2-(pyridin-3-yl)acetaldehyde, is known to be utilized as a reagent in the preparation of 3-substituted quinoline (B57606) derivatives. mdpi.com This reaction proceeds by the condensation of the aldehyde with an o-aminoaryl ketone, followed by an intramolecular cyclization and dehydration to form the quinoline ring system. Given this precedent, this compound is an excellent candidate for similar transformations, where it would serve as the two-carbon "ketone equivalent" component. Its reaction with various o-aminobenzophenones or related ketones would predictably yield a series of quinolines bearing the 4-methylpyridin-3-yl moiety at the 3-position. Such structures are of interest in medicinal chemistry due to the prevalence of the quinoline scaffold in biologically active molecules.

Table 1: Potential Quinoline Synthesis via Friedländer Annulation

Reactant 1 Reactant 2 Potential Product
This compound 2-Aminobenzophenone 2-Phenyl-3-(4-methylpyridin-3-yl)quinoline
This compound 2-Amino-5-chlorobenzophenone 6-Chloro-2-phenyl-3-(4-methylpyridin-3-yl)quinoline
This compound 2-Aminoacetophenone 2-Methyl-3-(4-methylpyridin-3-yl)quinoline

The utility of this compound extends to the synthesis of fused heterocyclic systems, most notably thiazoles. The Hantzsch thiazole (B1198619) synthesis is a fundamental method that involves the reaction of an α-haloketone with a thioamide. While the aldehyde itself is not the direct reactant in the classical Hantzsch synthesis, it serves as a ready precursor to the required α-haloketone intermediate.

A significant application of this chemistry is demonstrated in the synthesis of a novel small-molecule inhibitor of Sterol Regulatory Element-Binding Protein-1 (SREBP-1). bohrium.com The inhibitor, identified as 3-(5-isopropyl-4-(4-methylpyridin-3-yl)thiazol-2-yl)benzamide , incorporates the 4-methylpyridin-3-yl group directly into a thiazole ring. The synthesis of this complex molecule involves a pathway where a derivative of this compound is a key building block. The aldehyde can be converted into a corresponding α-haloketone, which then undergoes condensation with a thioamide to construct the substituted thiazole core. This example highlights the role of the parent aldehyde as a critical intermediate for accessing complex, fused heterocyclic systems with important biological functions.

A literature search did not yield specific examples of this compound being used for the synthesis of benzoxazoles.

Construction of Pharmacologically Relevant Scaffolds

The pyridine moiety is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The ability to use this compound to construct more elaborate molecules makes it a valuable tool in drug discovery and development.

As previously mentioned, a derivative of this compound is a cornerstone in the synthesis of a potent and selective inhibitor of SREBP-1. bohrium.com SREBP-1 is a transcription factor that plays a central role in lipid homeostasis, and its dysregulation is implicated in metabolic diseases and certain cancers. The inhibitor, 3-(5-isopropyl-4-(4-methylpyridin-3-yl)thiazol-2-yl)benzamide (designated MSI-1), was identified from a natural product library and subsequently prepared via chemical synthesis. bohrium.com The molecular architecture, achieved through the incorporation of the 4-methylpyridin-3-yl group into a thiazole scaffold, was found to bind effectively to a hydrophobic pocket of the SREBP-1 protein. bohrium.com This demonstrates the direct utility of scaffolds derived from this compound in the rational design of enzyme inhibitors targeting key pathological pathways.

Regarding inducible nitric oxide synthase (iNOS), while various substituted 2-amino-4-methylpyridine (B118599) analogues have been developed as inhibitors, there is no direct evidence in the reviewed literature of inhibitors being synthesized from this compound. mdpi.commdpi.com

Table 2: Pharmacological Scaffolds Derived from this compound

Parent Compound Derived Scaffold Target Enzyme
This compound 3-(5-isopropyl-4-(4-methylpyridin-3-yl)thiazol-2-yl)benzamide SREBP-1

The potential for this compound in the synthesis of receptor agonists and antagonists can be inferred from the chemistry of its structural analogs. For instance, the non-methylated parent compound, 2-(pyridin-3-yl)acetaldehyde, is used as an intermediate in the synthesis of cannabinoid receptor 1 (CB1) and 2 (CB2) agonists, which are explored for the treatment of chronic pain. mdpi.com This suggests that the 4-methyl substituted variant could similarly be employed to create novel ligands for G protein-coupled receptors (GPCRs) and other receptor families. However, a comprehensive search of the scientific literature did not yield specific examples of agonists or antagonists that are synthesized directly from this compound.

Multi-Component Reactions and Convergent Synthesis Applications

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules from three or more starting materials in a single step, enhancing efficiency and atom economy. bohrium.comnih.gov Aldehydes are frequently employed as key components in many well-known MCRs for synthesizing heterocyclic libraries.

For example, the Hantzsch dihydropyridine (B1217469) synthesis and related MCRs for pyridine synthesis typically involve the condensation of an aldehyde, a β-ketoester, and an ammonia (B1221849) source. acsgcipr.org The aldehyde functionality of this compound makes it a highly suitable candidate for participation in such reactions. Its use in a three- or four-component reaction could rapidly generate a library of highly substituted dihydropyridines or pyridines, each bearing the 4-methylpyridin-3-yl substituent. This convergent approach is highly valuable in medicinal chemistry for the rapid exploration of structure-activity relationships.

Despite its clear potential as a substrate in MCRs, a review of the current literature did not uncover specific, documented examples where this compound has been explicitly used in such a reaction to generate complex pyridine scaffolds.

Regioselectivity and Stereoselectivity in Advanced Syntheses

Discussions on regioselectivity and stereoselectivity for this compound must be speculative in the absence of direct experimental data. The outcomes of reactions would be governed by the interplay of steric and electronic effects of the 4-methyl and the 3-acetaldehyde groups.

Regioselectivity:

In reactions involving the pyridine ring, such as electrophilic aromatic substitution (which is generally difficult on pyridines but can occur under harsh conditions or with activated substrates), the existing substituents would direct incoming electrophiles. The electron-donating methyl group at the 4-position and the electron-withdrawing acetaldehyde (B116499) group at the 3-position would have competing directing effects.

In transition-metal-catalyzed cross-coupling reactions, regioselectivity would be predetermined if a halogen were introduced at a specific position on the ring. For instance, selective bromination at the 2, 5, or 6 positions would allow for regiocontrolled elaboration of the pyridine core. Research on the regioselective reactions of 3,4-pyridynes, which are highly reactive intermediates, has shown that substituents can influence the position of nucleophilic attack by distorting the triple bond. nih.govnih.gov This principle could be relevant if this compound were used to generate a pyridyne intermediate.

Stereoselectivity:

The acetaldehyde moiety is prochiral, and its reactions can be rendered stereoselective.

Nucleophilic Addition to the Aldehyde: The addition of a nucleophile to the carbonyl group creates a new stereocenter. The use of chiral catalysts or reagents can induce facial selectivity, leading to the preferential formation of one enantiomer of the resulting secondary alcohol. For example, asymmetric allylation or aldol (B89426) reactions are well-established methods for achieving high enantioselectivity.

Substrate-Controlled Stereoselectivity: The existing chirality in a molecule can direct the stereochemical outcome of subsequent reactions. If this compound were to react with a chiral molecule, diastereoselectivity could be observed.

Catalytic Asymmetric Reactions: Modern synthetic chemistry offers a plethora of catalytic methods for achieving high levels of stereocontrol. For instance, copper-catalyzed asymmetric carbocyanation of alkenes using simple aldehydes as radical precursors has been reported, yielding chiral products with high enantioselectivity. acs.org While not demonstrated for this specific compound, such methodologies could potentially be adapted.

The following table outlines hypothetical stereoselective reactions and the factors that would influence their outcomes.

Reaction TypePotential Chiral Catalyst/ReagentInfluencing Factors on StereoselectivityExpected Outcome
Asymmetric Aldol ReactionProline-derived organocatalystsCatalyst structure, solvent, temperatureEnantiomerically enriched β-hydroxy aldehyde
Asymmetric AllylationChiral BINOL-derived reagentsLigand structure, metal saltEnantiomerically enriched homoallylic alcohol
Asymmetric Transfer HydrogenationChiral Ru- or Rh-complexesCatalyst loading, hydrogen sourceEnantiomerically enriched alcohol

Spectroscopic Characterization and Advanced Structural Elucidation of 2 4 Methylpyridin 3 Yl Acetaldehyde

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete picture of the atomic connectivity and spatial arrangement of 2-(4-Methylpyridin-3-yl)acetaldehyde.

The ¹H NMR spectrum is anticipated to reveal distinct signals corresponding to each unique proton in the molecule. The aromatic protons on the pyridine (B92270) ring are expected to appear in the downfield region, typically between 7.0 and 8.5 ppm, with their specific chemical shifts and coupling patterns dictated by their positions relative to the nitrogen atom and the methyl and acetaldehyde (B116499) substituents. The aldehydic proton should present as a characteristic singlet or a triplet (if coupled to the adjacent methylene (B1212753) protons) in the highly deshielded region of 9-10 ppm. The methylene protons of the acetaldehyde group would likely resonate between 3.5 and 4.0 ppm, appearing as a doublet coupled to the aldehydic proton. The methyl group protons attached to the pyridine ring would give rise to a singlet at approximately 2.2-2.5 ppm.

The ¹³C NMR spectrum will complement the ¹H NMR data by identifying all unique carbon environments. The aldehydic carbonyl carbon is expected to be the most downfield signal, appearing around 200 ppm. The aromatic carbons of the pyridine ring would resonate in the 120-160 ppm range. The methylene carbon of the acetaldehyde group is anticipated to be in the 40-50 ppm region, while the methyl carbon should appear in the upfield region, around 15-20 ppm.

DEPT (Distortionless Enhancement by Polarization Transfer) experiments would be employed to differentiate between CH, CH₂, and CH₃ groups, confirming the assignments made from the ¹H and ¹³C spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aldehydic CH9.7 - 9.8199 - 201
Methylene CH₂3.6 - 3.845 - 50
Pyridine C2-H8.3 - 8.5148 - 152
Pyridine C5-H7.0 - 7.2123 - 127
Pyridine C6-H8.3 - 8.5148 - 152
Methyl CH₃2.3 - 2.518 - 22
Pyridine C3-135 - 139
Pyridine C4-145 - 149

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Two-dimensional NMR experiments are indispensable for establishing the precise connectivity of atoms. A COSY (Correlation Spectroscopy) experiment would reveal scalar couplings between adjacent protons, for instance, confirming the coupling between the methylene protons and the aldehydic proton, as well as couplings between the aromatic protons on the pyridine ring.

An HSQC (Heteronuclear Single Quantum Coherence) spectrum would correlate each proton with its directly attached carbon, providing unambiguous assignment of the carbon signals based on the already assigned proton spectrum.

The HMBC (Heteronuclear Multiple Bond Correlation) experiment is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in confirming the connection of the acetaldehyde group to the C3 position of the pyridine ring and the methyl group to the C4 position. For example, correlations would be expected between the methylene protons and the C3, C2, and C4 carbons of the pyridine ring, as well as the aldehydic carbon.

Finally, a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment would provide information about the spatial proximity of protons. This could reveal through-space interactions between the methylene protons and the methyl group protons or the C2-H and C5-H protons of the pyridine ring, helping to define the preferred conformation of the acetaldehyde side chain relative to the aromatic ring.

Advanced Mass Spectrometry Techniques

Mass spectrometry provides vital information about the molecular weight and fragmentation pattern of a compound, further confirming its identity.

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the calculation of the elemental composition, which serves as a powerful confirmation of the molecular formula (C₈H₉NO).

Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of the molecular ion to generate a characteristic fragmentation pattern. For this compound, characteristic fragmentation pathways would likely involve the loss of the formyl radical (•CHO) to give a stable benzylic-type cation, or the cleavage of the C-C bond between the methylene group and the pyridine ring. Analysis of these fragmentation patterns provides definitive structural information and can be used to distinguish it from isomers.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are excellent for identifying the functional groups present in a molecule.

In the FT-IR spectrum of this compound, a strong, sharp absorption band characteristic of the aldehydic C=O stretch is expected around 1720-1740 cm⁻¹. The C-H stretching vibration of the aldehyde group would likely appear as a pair of bands in the region of 2720-2820 cm⁻¹. Aromatic C=C and C=N stretching vibrations from the pyridine ring would be observed in the 1400-1600 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring and the methyl and methylene groups would be found around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

Raman spectroscopy would provide complementary information. The aromatic ring vibrations are typically strong in the Raman spectrum. The C=O stretch would also be observable, although it is generally weaker in Raman than in IR. The symmetric stretching of the pyridine ring would be a particularly prominent feature. By comparing the FT-IR and Raman spectra, a more complete vibrational analysis can be achieved, which can also provide insights into the molecular symmetry and conformation.

Table 2: Expected Vibrational Frequencies for this compound

Functional GroupExpected FT-IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
Aldehyde C=O Stretch1720 - 1740 (Strong)1720 - 1740 (Moderate)
Aldehyde C-H Stretch2720 - 2820 (Moderate)2720 - 2820 (Weak)
Aromatic C-H Stretch3000 - 3100 (Moderate)3000 - 3100 (Strong)
Aliphatic C-H Stretch2850 - 2960 (Moderate)2850 - 2960 (Strong)
Aromatic C=C/C=N Stretch1400 - 1600 (Moderate-Strong)1400 - 1600 (Strong)

Computational and Theoretical Chemistry Studies of 2 4 Methylpyridin 3 Yl Acetaldehyde

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation approximately to determine the electronic structure and energy of a molecule, which in turn dictates its geometry and conformational preferences.

Geometry optimization is a computational process used to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. For 2-(4-Methylpyridin-3-yl)acetaldehyde, this process is typically performed using Density Functional Theory (DFT) methods, such as B3LYP, often paired with basis sets like 6-311+G(d,p) to provide a balance of accuracy and computational cost. researchgate.net

Conformational analysis is particularly important for this molecule due to the presence of a rotatable single bond between the pyridine (B92270) ring and the acetaldehyde (B116499) side chain. The orientation of the acetaldehyde group relative to the substituted pyridine ring can lead to different conformers with varying energies. Computational scans of the potential energy surface by systematically rotating this bond can identify the most stable conformers (global and local minima). The key dihedral angle, C4-C3-C(acetaldehyde)-C(aldehyde), would be the primary coordinate for this analysis.

Table 1: Representative Geometric Parameters for a Molecule like this compound (Note: Specific values for the target compound are not available in published literature and would require dedicated computational studies.)

ParameterDescriptionTypical Method
Bond Lengths (Å)
C-C (ring)Length of carbon-carbon bonds within the pyridine ring.DFT/B3LYP/6-311+G(d,p)
C-N (ring)Length of carbon-nitrogen bonds within the pyridine ring.DFT/B3LYP/6-311+G(d,p)
C-C (side chain)Length of the bond connecting the ring to the side chain.DFT/B3LYP/6-311+G(d,p)
C=OLength of the carbonyl double bond in the aldehyde group.DFT/B3LYP/6-311+G(d,p)
Bond Angles (°) **
C-C-N (ring)Angle within the pyridine ring.DFT/B3LYP/6-311+G(d,p)
C-C-C (side chain)Angle defining the geometry of the side chain attachment.DFT/B3LYP/6-311+G(d,p)
Dihedral Angles (°) **
C4-C3-Cα-CβAngle defining the rotation of the acetaldehyde side chain.DFT/B3LYP/6-311+G(d,p)

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO Analysis)

The electronic structure of a molecule is described by its molecular orbitals. The most important of these are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and optical properties. malayajournal.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-methylpyridine (B42270) ring system, which acts as the electron-donating part of the molecule. Conversely, the LUMO is anticipated to be centered on the electron-withdrawing acetaldehyde group, particularly on the π* orbital of the carbonyl (C=O) bond. A smaller HOMO-LUMO gap generally implies higher reactivity. achemblock.com DFT calculations are the standard method for determining the energies and spatial distributions of these orbitals. researcher.life

Table 2: Key Quantum Chemical Descriptors (Note: Specific values require dedicated computational studies.)

DescriptorSymbolSignificance
Highest Occupied Molecular Orbital EnergyEHOMORelates to ionization potential and electron-donating ability.
Lowest Unoccupied Molecular Orbital EnergyELUMORelates to electron affinity and electron-accepting ability.
HOMO-LUMO Energy GapΔEIndicates chemical reactivity and kinetic stability.
Dipole MomentµMeasures the overall polarity of the molecule.
ElectronegativityχDescribes the ability of the molecule to attract electrons.
Chemical HardnessηMeasures resistance to change in electron distribution.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for mapping out the detailed pathways of chemical reactions, identifying intermediate structures, and determining the energy barriers that control reaction rates. researcher.life

To understand how this compound participates in a chemical reaction, such as a nucleophilic addition to the carbonyl group or oxidation of the aldehyde, computational chemists locate the transition state (TS) for each elementary step. A transition state is a specific molecular configuration along the reaction coordinate that represents the highest energy point on the minimum energy path between reactants and products. acs.org

Locating a TS involves sophisticated algorithms that search for a first-order saddle point on the potential energy surface. The identity of a true transition state is confirmed by a vibrational frequency analysis, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. acs.org Intrinsic Reaction Coordinate (IRC) calculations can then be performed to ensure that the identified TS correctly connects the desired reactants and products. acs.org

By calculating the energies of the reactants, transition states, intermediates, and products, a reaction energy profile can be constructed. This profile provides the activation energy (Ea), which is the energy difference between the reactants and the transition state. The activation energy is the primary determinant of the reaction rate.

Using the activation energy obtained from the energy profile, reaction rate constants (k) can be predicted using theories such as Transition State Theory (TST) and the Arrhenius equation. These theoretical predictions allow for a quantitative understanding of reaction kinetics, helping to determine the feasibility of a reaction under different conditions without performing the experiment. acs.orgelixirpublishers.com

Prediction of Spectroscopic Parameters

Computational chemistry can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental spectra and confirming molecular structures. elixirpublishers.com Methods like DFT can be used to simulate infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. researchgate.net

Vibrational Spectroscopy (IR/Raman): By calculating the second derivatives of the energy with respect to atomic positions, a Hessian matrix is constructed. Diagonalizing this matrix yields the vibrational frequencies and normal modes of the molecule. These calculated frequencies correspond to the peaks in an IR or Raman spectrum. It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors in the computational method. researchgate.net

NMR Spectroscopy: The magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C) can be calculated, typically using the Gauge-Independent Atomic Orbital (GIAO) method. These shielding values are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). The predicted NMR spectrum can be directly compared with experimental data to aid in signal assignment and structure verification. acs.org

Computational NMR Chemical Shift Prediction

Computational prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a crucial step in the structural elucidation of organic compounds. nih.govnih.gov By comparing calculated shifts with experimental data, chemists can confirm molecular structures and assign specific resonances to individual nuclei. The predominant method for this purpose is the Gauge-Including Atomic Orbital (GIAO) approach, typically employed in conjunction with Density Functional Theory (DFT). nih.govacs.org

The process begins with the optimization of the molecule's three-dimensional geometry at a chosen level of theory, for instance, using the B3LYP functional with a 6-311+G(d,p) basis set. researchgate.net To mimic experimental conditions in solution, a solvent model such as the Polarizable Continuum Model (PCM) is often incorporated. mdpi.com Following geometry optimization, the GIAO method is used to calculate the absolute magnetic shielding tensors for each atom. These values are then converted into chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (TMS), computed at the same level of theory. rsc.org The resulting predicted shifts for ¹H and ¹³C nuclei can then be directly compared to experimental spectra.

Table 1: Hypothetical Predicted NMR Chemical Shifts for this compound Calculated at the B3LYP/6-311+G(d,p) level with a PCM solvent model for CDCl₃.

¹³C NMR Predictions
Atom Number (IUPAC) Predicted Chemical Shift (δ) ppm
C2 (Pyridyl) 149.5
C3 (Pyridyl) 135.2
C4 (Pyridyl) 147.8
C5 (Pyridyl) 125.1
C6 (Pyridyl) 150.3
CH₃ (on Pyridyl) 18.9
CH₂ (Acetaldehyde) 45.7
CHO (Acetaldehyde) 201.3
¹H NMR Predictions
Atom Number (IUPAC) Predicted Chemical Shift (δ) ppm
H2 (Pyridyl) 8.45
H5 (Pyridyl) 7.10
H6 (Pyridyl) 8.50
CH₃ (on Pyridyl) 2.40
CH₂ (Acetaldehyde) 3.75

Vibrational Frequency and Intensity Calculations

Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. These calculations help in the assignment of experimental spectral bands to specific molecular motions, such as bond stretches, bends, and torsions. numberanalytics.com The most common approach involves calculating the harmonic vibrational frequencies using DFT. nih.gov

This calculation determines the second derivatives of the molecular energy with respect to the Cartesian coordinates of the atoms, which form a matrix known as the Hessian. bohrium.com Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes (the collective motion of atoms for a given frequency). Because these calculations are typically performed within the harmonic approximation, which assumes a parabolic potential energy surface, the predicted frequencies are often systematically higher than the experimental fundamental frequencies. To improve agreement, the calculated values are frequently multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP functionals), which accounts for anharmonicity and other systematic errors in the computational method. nist.gov The calculation also provides the predicted IR intensity for each mode, which is crucial for interpreting the spectrum.

Table 2: Hypothetical Predicted Vibrational Frequencies for this compound Calculated at the B3LYP/6-311+G(d,p) level. Frequencies are unscaled.

Calculated Frequency (cm⁻¹) IR Intensity (km/mol) Vibrational Mode Assignment
3050-3100 Low-Medium Aromatic C-H Stretch (Pyridyl)
2920-2980 Low Aliphatic C-H Stretch (CH₃, CH₂)
2720, 2820 Low Aldehyde C-H Stretch (Fermi doublet)
1725 High C=O Stretch (Aldehyde)
1580-1610 Medium-High C=C / C=N Ring Stretch (Pyridyl)
1450 Medium CH₂ Scissoring
1380 Medium CH₃ Symmetric Bend

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum mechanical calculations are excellent for studying individual molecules, Molecular Dynamics (MD) simulations are employed to investigate the behavior of a large ensemble of molecules in a liquid or solid state. wikipedia.org MD simulations model the physical movements of atoms and molecules over time by numerically solving Newton's equations of motion. nih.gov

In a typical MD simulation of this compound, a simulation box is filled with hundreds or thousands of molecules, often along with a solvent. The interactions between all particles are described by a molecular mechanics force field, which is a set of equations and parameters that define the potential energy of the system. acs.org The simulation is run for a specific duration (from nanoseconds to microseconds) at a constant temperature and pressure, generating a trajectory of atomic positions and velocities.

Analysis of this trajectory provides detailed insights into intermolecular interactions. acs.org For instance, radial distribution functions can be calculated to understand the local ordering and packing of molecules. Specific non-covalent interactions, such as hydrogen bonding (between the aldehyde oxygen and potential donors), dipole-dipole interactions (due to the polar pyridine and aldehyde groups), and π-π stacking (between pyridine rings), can be identified and their lifetimes analyzed. This information is critical for understanding the bulk properties of the compound, such as its boiling point, viscosity, and solubility.

Table 3: Hypothetical Molecular Dynamics Simulation Parameters and Key Findings

Parameter Value / Description
System 512 molecules of this compound
Force Field OPLS-AA (Optimized Potentials for Liquid Simulations)
Temperature 298 K (25 °C)
Pressure 1 atm
Simulation Time 100 ns
Key Findings
Dominant Interactions Strong dipole-dipole interactions involving the pyridine nitrogen and aldehyde carbonyl group.
π-π Stacking Evidence of offset π-π stacking between pyridine rings, influencing local molecular arrangement.
Solvation Shell In aqueous simulation, a structured primary solvation shell forms around the polar functional groups.

Analytical Methodologies for the Detection and Quantification of 2 4 Methylpyridin 3 Yl Acetaldehyde in Research Contexts

Chromatographic Separation Techniques

Chromatography is the cornerstone for separating the analyte of interest from complex sample matrices. The choice between liquid and gas chromatography depends on the compound's volatility and thermal stability, as well as the required sensitivity.

High-Performance Liquid Chromatography (HPLC) is a primary method for analyzing non-volatile or thermally unstable aldehydes. nih.gov Due to the fact that many aldehydes lack a strong chromophore for UV detection, a derivatization step is essential for enhancing detection sensitivity and selectivity. researchgate.net

The most common derivatization agent for aldehydes is 2,4-dinitrophenylhydrazine (B122626) (DNPH). nih.gov This reagent reacts with the carbonyl group of 2-(4-Methylpyridin-3-yl)acetaldehyde in an acidic medium to form a stable 2,4-dinitrophenylhydrazone derivative. nih.gov This derivative is highly colored and can be readily detected by a UV-Vis or Diode Array Detector (DAD) at wavelengths around 360 nm. lawdata.com.tw

The resulting hydrazone is separated using reversed-phase HPLC, typically with a C18 column. A gradient elution using a mobile phase of acetonitrile (B52724) and water is commonly employed to achieve optimal separation from other sample components and excess derivatizing reagent. lawdata.com.tw

For enhanced sensitivity, particularly in trace analysis, fluorescence derivatization agents such as dansylhydrazine (DNSH) can be used. researchgate.netnih.gov The resulting dansylhydrazone derivatives are highly fluorescent, allowing for detection at picogram levels using a fluorescence detector (FLD). nih.gov

Table 1: Illustrative HPLC-UV Conditions for Aldehyde-DNPH Derivative Analysis (Note: These are general conditions and would require optimization for this compound)

ParameterCondition
Column C18 Reversed-Phase (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A: Water, B: Acetonitrile
Gradient 60% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detector UV-Vis or DAD
Wavelength 360 nm
Injection Vol. 20 µL

Gas Chromatography (GC) is well-suited for volatile and thermally stable compounds. While direct analysis of aldehydes is possible, derivatization is often preferred to improve chromatographic peak shape and selectivity. A common derivatizing agent for GC analysis of aldehydes is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). mdpi.comnih.gov This reagent converts the aldehyde into a stable oxime derivative that is more volatile and highly responsive to specific detectors. nih.gov

For the analysis of the PFBHA-derivatized this compound, a GC system equipped with an Electron Capture Detector (ECD) would provide excellent sensitivity, as the pentafluorobenzyl group is strongly electron-capturing. nih.gov Alternatively, a Nitrogen-Phosphorus Detector (NPD) could offer high selectivity for this nitrogen-containing analyte. Headspace sampling (HS-GC) can be employed for analyzing volatile aldehydes in solid or liquid samples, minimizing matrix interference. nih.gov

Hyphenated Techniques for Enhanced Selectivity and Sensitivity

Hyphenated techniques, which couple a separation method with a mass spectrometer, provide superior selectivity and sensitivity, enabling confident identification and quantification of the target analyte.

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. researchgate.net After separation on a capillary column (e.g., a DB-5ms or HP-INNOWax), the analyte enters the mass spectrometer, where it is ionized, typically by Electron Ionization (EI). nih.gov The resulting mass spectrum, which shows a unique fragmentation pattern, serves as a chemical fingerprint for structural confirmation.

For quantitative analysis, GC-MS can be operated in Selected Ion Monitoring (SIM) mode. In this mode, the instrument is set to detect only a few characteristic ions of the target compound, significantly increasing sensitivity and reducing background noise. researchgate.net This approach is particularly useful for trace-level quantification in complex matrices. Headspace (HS) or Solid-Phase Microextraction (SPME) can be used as sample introduction techniques to concentrate volatile analytes before GC-MS analysis. nih.gov

For analytes that are not amenable to GC, Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are the methods of choice. nih.gov This technique is particularly powerful for analyzing derivatized aldehydes. The DNPH derivative of this compound, after separation by HPLC, would be introduced into the mass spectrometer, typically using an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source. nih.gov

Tandem mass spectrometry (MS/MS) provides the highest level of selectivity and sensitivity. nih.gov In this technique, a specific precursor ion of the derivatized analyte is selected in the first mass analyzer, fragmented in a collision cell, and then specific product ions are monitored in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and allows for quantification at very low concentrations, even in challenging biological or environmental samples. nih.gov An LC-MS/MS method for the DNPH derivative could achieve detection limits in the low µg/L range. nih.gov

Table 2: Illustrative LC-MS/MS MRM Transitions for Aldehyde-DNPH Derivatives (Note: Values are hypothetical and would need to be determined experimentally for the specific analyte)

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
Formaldehyde-DNPH211.0152.1122.1
Acetaldehyde-DNPH225.0182.1152.1
Hypothetical this compound-DNPH 316.1 182.1 134.1

Optimization of Derivatization Procedures for Trace Analysis

For accurate trace analysis, the derivatization reaction must be optimized to ensure it is complete and reproducible. nih.govnih.gov Key parameters that require careful optimization include:

pH: The reaction between aldehydes and hydrazine-based reagents like DNPH is pH-dependent, typically favoring acidic conditions (e.g., pH 2-4) to catalyze the reaction. nih.govnih.gov

Reagent Concentration: A sufficient molar excess of the derivatizing reagent is necessary to drive the reaction to completion. Studies on acetaldehyde (B116499) have used an 80-fold molar excess of DNPH. nih.gov

Reaction Time and Temperature: The kinetics of the reaction must be evaluated to determine the minimum time and optimal temperature required to achieve maximum product yield. For acetaldehyde and DNPH, the reaction is complete in approximately 40-60 minutes at ambient or slightly elevated temperatures (e.g., 55°C). nih.govlawdata.com.tw

Product Stability: The stability of the resulting derivative must be confirmed under the storage and analytical conditions to prevent degradation and ensure accurate quantification. nih.gov Acetaldehyde-DNPH derivatives have been shown to be stable for at least two days. nih.gov

By systematically optimizing these parameters, a robust and reliable analytical method can be developed for the trace-level quantification of this compound in various research contexts.

In Situ Monitoring Techniques for Reaction Progress and Stability Studies

The real-time analysis of chemical reactions and compound stability is crucial for optimizing synthetic routes, ensuring process safety, and maintaining product quality. For a reactive species such as this compound, which possesses both a nucleophilic pyridine (B92270) ring and a highly reactive aldehyde functional group, in situ monitoring techniques are invaluable. These methods, often integrated within a Process Analytical Technology (PAT) framework, provide continuous data on reactant consumption, intermediate formation, and product generation, as well as degradation pathways, without the need for sample extraction. This allows for dynamic and precise control over reaction parameters.

Spectroscopic techniques are the cornerstone of in situ monitoring for pyridine derivatives and aldehydes. The selection of a specific method depends on the nature of the chemical transformation, the physical state of the reaction mixture (homogeneous or heterogeneous), and the concentrations of the species of interest.

Fourier Transform Infrared (FTIR) Spectroscopy

In situ FTIR, particularly with Attenuated Total Reflectance (ATR) probes, is a powerful tool for monitoring reactions in solution. It works by measuring the vibrational spectra of molecules. Specific functional groups absorb infrared radiation at characteristic frequencies, allowing for the tracking of their concentration changes over time.

Reaction Progress Monitoring : In the synthesis of this compound, for instance, from the oxidation of 2-(4-methylpyridin-3-yl)ethanol, FTIR can monitor the disappearance of the broad O-H stretching band of the alcohol (around 3300 cm⁻¹) and the appearance of the sharp C=O stretching band of the acetaldehyde (typically 1720-1740 cm⁻¹). The C-H stretch of the aldehyde proton (around 2720 cm⁻¹ and 2820 cm⁻¹) can also be a key indicator.

Stability Studies : For stability assessments, FTIR can detect the degradation of the acetaldehyde. For example, oxidation to the corresponding carboxylic acid would be indicated by the appearance of a very broad O-H stretch (2500-3300 cm⁻¹) and a shift in the C=O band. Aldol (B89426) condensation, a common side reaction for aldehydes, would lead to the formation of new C=C and O-H absorption bands.

Interactive Table: Hypothetical In Situ FTIR Monitoring of this compound Synthesis

Time (minutes)Reactant (Alcohol) Peak Area (A.U.)Product (Aldehyde) Peak Area (A.U.)Reaction Progress (%)
01.000.000
100.750.2525
200.500.5050
300.250.7575
400.050.9595
50<0.010.99>99

Nuclear Magnetic Resonance (NMR) Spectroscopy

In situ or online NMR spectroscopy provides detailed structural information about molecules in solution, making it highly effective for complex reaction mixtures where FTIR may have overlapping signals.

Reaction Progress Monitoring : The progress of a reaction producing this compound can be followed by observing the disappearance of reactant signals and the emergence of product signals in the ¹H NMR spectrum. Key diagnostic signals for the product would include the aldehyde proton (CHO) typically resonating at a downfield chemical shift (δ 9-10 ppm), the methylene (B1212753) protons (CH₂) adjacent to the aldehyde, and the characteristic shifts of the methyl and pyridine ring protons.

Stability Studies : NMR is particularly useful for identifying and quantifying degradation products. For example, the hydration of the aldehyde to a geminal diol in aqueous media can be observed by the disappearance of the aldehyde proton signal and the appearance of a new methine proton signal at a more upfield position, coupled with a hydroxyl proton signal.

Raman Spectroscopy

Raman spectroscopy is another vibrational spectroscopy technique that is complementary to FTIR. It is particularly advantageous for reactions in aqueous media due to the weak Raman scattering of water. It is also well-suited for monitoring reactions involving symmetric bonds or aromatic rings.

Reaction Progress Monitoring : The pyridine ring vibrations of this compound provide strong and distinct Raman signals. The progress of its synthesis can be monitored by tracking the intensity of these characteristic ring-breathing modes. The C=O stretch of the aldehyde is also Raman active.

Stability Studies : Changes in the pyridine ring substitution pattern or degradation of the side chain can be detected through shifts in the Raman spectrum. For example, polymerization or condensation reactions would lead to a decrease in the intensity of the monomer's characteristic peaks and the appearance of new, broader signals.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions in molecules and is particularly useful for compounds with chromophores, such as aromatic rings.

Reaction Progress Monitoring : The pyridine ring in this compound gives rise to characteristic UV absorption bands. As the reaction progresses, the concentration of the product increases, leading to a corresponding increase in the absorbance at its λmax, which can be correlated to reaction conversion using the Beer-Lambert law.

Stability Studies : Degradation of the compound, especially if it involves changes to the aromatic system or the formation of conjugated systems (e.g., through aldol condensation), will result in a shift in the absorption maximum (λmax) or the appearance of new absorption bands. This makes UV-Vis a sensitive method for detecting the onset of instability.

Interactive Table: Illustrative Stability Study of this compound by UV-Vis Spectroscopy

Time (hours)Absorbance at λmax (Product)Absorbance at λ'max (Degradation Product)Stability (%)
00.8000.000100
120.7600.02095
240.7200.04090
360.6800.06085
480.6400.08080

By employing these in situ monitoring techniques, researchers can gain a deep understanding of the reaction kinetics, mechanisms, and stability of this compound. This data-rich approach is essential for the development of robust and efficient chemical processes.

Biochemical Interactions and Mechanistic Studies of 2 4 Methylpyridin 3 Yl Acetaldehyde

Enzymatic Transformations and Pathways (e.g., aldehyde dehydrogenases)

While direct evidence for the enzymatic transformation of 2-(4-Methylpyridin-3-yl)acetaldehyde is limited, it is highly probable that it would be a substrate for aldehyde dehydrogenases (ALDHs), given its acetaldehyde (B116499) moiety. ALDHs are a superfamily of enzymes responsible for oxidizing aldehydes to their corresponding carboxylic acids. medchemexpress.commedchemexpress.com This is a critical detoxification pathway in the body.

The primary enzyme family involved in acetaldehyde metabolism is the ALDH superfamily, with ALDH2, a mitochondrial enzyme, playing a crucial role. nih.gov These enzymes catalyze the conversion of acetaldehyde to acetate. nih.gov It is plausible that this compound would undergo a similar enzymatic conversion to 2-(4-Methylpyridin-3-yl)acetic acid, facilitated by one or more ALDH isozymes. The efficiency of this conversion could be influenced by the steric and electronic effects of the 4-methylpyridine (B42270) ring.

Enzyme FamilyGeneral FunctionProbable Transformation of this compound
Aldehyde Dehydrogenases (ALDHs)Oxidation of aldehydes to carboxylic acidsOxidation to 2-(4-Methylpyridin-3-yl)acetic acid

Molecular Interactions with Biological Macromolecules

Acetaldehyde is known to be a reactive molecule that can form adducts with various biological macromolecules, including proteins and nucleic acids. These interactions can disrupt their normal functions.

Acetaldehyde can form both stable and unstable adducts with proteins. mdpi.com The primary mechanism involves the reaction of the aldehyde group with nucleophilic groups on amino acid residues, such as the ε-amino group of lysine (B10760008), to form a Schiff base. mdpi.com This initial product can then be stabilized through reduction or rearrangement.

In the case of this compound, a similar reaction with protein lysine residues is conceivable, leading to the formation of protein adducts. These adducts could potentially alter protein structure and function. Acetaldehyde is also known to form hybrid adducts with other aldehydes, such as malondialdehyde (MDA), to create malondialdehyde-acetaldehyde (MAA) adducts, which are highly immunogenic. google.com Whether this compound can participate in the formation of similar hybrid adducts is currently unknown.

Acetaldehyde is genotoxic and can react with DNA to form various adducts. mdpi.com The most common adduct is formed through the reaction of acetaldehyde with the exocyclic amino group of deoxyguanosine (dG), leading to the formation of N²-ethylidene-dG. nih.gov This adduct is unstable but can be reduced to the more stable N²-ethyl-dG. nih.gov Another significant adduct, α-methyl-γ-hydroxy-1,N²-propano-2'-deoxyguanosine (CrPdG), is formed from the reaction of crotonaldehyde (B89634) (derived from two acetaldehyde molecules) with dG. mdpi.com

Given the presence of the acetaldehyde functional group, this compound could potentially form analogous DNA adducts. The formation of such adducts could interfere with DNA replication and transcription, potentially leading to mutations. nih.govresearchgate.net For example, a novel adenine (B156593) adduct, N1-oxydiethylidene-dA, has been identified, which is formed from two acetaldehyde molecules binding to an adenine base. nih.gov

MacromoleculeType of Adduct with AcetaldehydePotential Interaction with this compound
ProteinsSchiff bases with lysine residues, MAA adductsFormation of Schiff bases and potentially other adducts
Nucleic AcidsN²-ethylidene-dG, CrPdG, N1-oxydiethylidene-dAFormation of analogous DNA adducts

Receptor Binding Mechanisms (if applicable as a ligand or metabolite)

There is currently no direct evidence to suggest that this compound acts as a ligand for specific biological receptors. However, protein adducts formed from acetaldehyde, such as MAA adducts, have been shown to be recognized by scavenger receptors, like CD204, on macrophages. nih.gov If this compound forms similar protein adducts, these could potentially be recognized by such receptors, triggering downstream cellular responses.

Role in Cellular Signaling Pathways at the Molecular Level

Acetaldehyde has been shown to influence cellular signaling pathways, primarily through the generation of oxidative stress and the formation of protein adducts. For instance, acetaldehyde can induce the activation of mitogen-activated protein kinase (MAPK) pathways, including ERK, p38, and JNK. mdpi.com This activation is often mediated by reactive oxygen species (ROS) and can lead to cellular responses such as inflammation, apoptosis, and changes in cell proliferation. mdpi.com

The formation of 4-HNE (4-hydroxynonenal) protein adducts, a process that can be exacerbated by acetaldehyde, has been shown to decrease the phosphorylation and nuclear localization of ERK1/2. mdpi.com Given its structural similarity to acetaldehyde, this compound could potentially exert similar effects on cellular signaling pathways, although this remains to be experimentally verified.

Design and Synthesis of Mechanistic Probes for Biological Systems

The design and synthesis of mechanistic probes for studying the biological interactions of this compound have not been reported. However, methodologies used for acetaldehyde could be adapted. For example, isotopically labeled versions of this compound could be synthesized to trace its metabolic fate and identify its adducts with macromolecules using mass spectrometry. nih.gov Furthermore, fluorescently tagged analogues could be designed to visualize its subcellular localization and interactions within biological systems. The synthesis of such probes would be a critical step in elucidating the specific biochemical roles of this compound.

Q & A

Q. How can the synthesis of 2-(4-Methylpyridin-3-yl)acetaldehyde be optimized under acidic conditions?

Methodological Answer: Synthesis optimization requires systematic adjustments to reaction parameters:

  • pH Control : Acidic conditions (e.g., HCl) are critical for acetaldehyde release from precursors. Evidence suggests that pH < 3.0 enhances yield but may destabilize intermediates .
  • Temperature : Moderate temperatures (25–40°C) balance reaction efficiency with compound stability. Higher temperatures risk decomposition, as noted in failed acetaldehyde release attempts under harsher conditions .
  • Catalysts : Use of thiamine derivatives (e.g., 2-(1-hydroxy-3,7-dimethyl-1-octenyl)thiamine chloride hydrochloride) can stabilize intermediates and improve selectivity .
  • Workup : Neutralization post-reaction and rapid extraction minimize side reactions.

Q. What are the key physicochemical properties of this compound, and how are they characterized?

Methodological Answer: Critical properties include:

PropertyValue/MethodReference
Molecular Weight163.19 g/mol (theoretical)N/A
Density~1.34 g/cm³ (analogous compound)
Boiling Point~432°C (estimated via analogs)
SolubilityPolar solvents (e.g., DMSO, EtOH)

Characterization employs:

  • NMR : 1^1H and 13^13C NMR to confirm pyridine ring substitution and aldehyde proton shifts.
  • HPLC-MS : Quantifies purity and detects degradation products (e.g., oxidized forms) .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer:

  • Light Sensitivity : Store in amber vials to prevent photodegradation of the aldehyde group.
  • Temperature : -20°C recommended for long-term storage; room temperature leads to gradual oxidation (evidenced by acetaldehyde condensation reversibility studies) .
  • Humidity Control : Use desiccants to avoid hydrolysis of the aldehyde to carboxylic acid.

Advanced Research Questions

Q. How can analytical methods resolve contradictions in acetaldehyde reaction pathways, such as reversible vs. irreversible condensation products?

Methodological Answer:

  • Kinetic Studies : Monitor reaction progress via time-resolved HPLC to distinguish transient intermediates (reversible) from stable products .
  • Isolation Techniques : Use preparative chromatography to isolate condensation products (e.g., thiazolidine derivatives) and assess reversibility via pH titration .
  • Spectroscopic Probes : FT-IR tracks carbonyl group transformations, while 1^1H NMR identifies tautomeric equilibria in pyridine-acetaldehyde adducts .

Q. What pharmacological applications are plausible for this compound, and how can bioactivity be assessed?

Methodological Answer:

  • Target Identification : Computational docking studies (e.g., AutoDock Vina) predict interactions with pyridine-binding enzymes (e.g., monoamine oxidases) .
  • In Vitro Assays :
    • Cytotoxicity : MTT assay on human cell lines (e.g., HEK293).
    • Enzyme Inhibition : Measure IC50_{50} against acetylcholinesterase or kinases .
  • SAR Studies : Modify the methylpyridine or aldehyde moiety to optimize potency and reduce off-target effects .

Q. How can researchers address discrepancies in reaction yields during scale-up synthesis?

Methodological Answer:

  • Process Analytical Technology (PAT) : Implement inline IR spectroscopy to monitor reaction progression and adjust parameters in real time .
  • Purification Challenges : Use simulated moving bed (SMB) chromatography for high-purity separation of polar byproducts .
  • Mechanistic Studies : Isotope labeling (13^{13}C-acetaldehyde) traces side reactions (e.g., aldol condensation) and informs pathway optimization .

Data Contradiction Analysis

Case Study : Conflicting reports on acetaldehyde stability under acidic conditions.

  • Evidence : Some studies report successful acetaldehyde release at pH 2.5 , while others note reversibility of condensation products .
  • Resolution :
    • pH-Dependent Kinetics : Lower pH accelerates acetaldehyde release but increases recombination risk with nucleophiles (e.g., thiols).
    • Competing Pathways : Use competitive inhibitors (e.g., SO2_2) to block reversible adduct formation during synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.